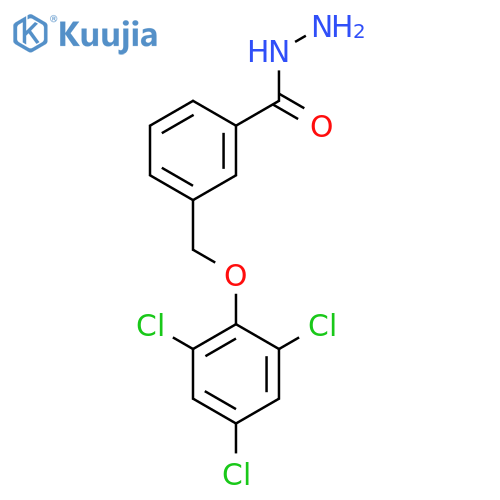Cas no 832737-82-3 (3-(2,4,6-trichlorophenoxy)methylbenzohydrazide)

832737-82-3 structure
商品名:3-(2,4,6-trichlorophenoxy)methylbenzohydrazide
CAS番号:832737-82-3
MF:C14H11Cl3N2O2
メガワット:345.608340501785
MDL:MFCD03423094
CID:3058081
PubChem ID:7020962
3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,6-Trichloro-phenoxymethyl)-benzoic acid hydrazide
- 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide
- EN300-228815
- AKOS000305306
- HIB73782
- BBL038684
- CS-0240525
- 832737-82-3
- 3-(2,4,6-TRICHLOROPHENOXYMETHYL)BENZOHYDRAZIDE
- STK312412
- 3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
-
- MDL: MFCD03423094
- インチ: InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20)
- InChIKey: FCKFXYSLOHBDLO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 343.988611Da
- どういたいしつりょう: 343.988611Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 64.4Ų
3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-500mg |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 500mg |
¥6692.00 | 2024-07-28 | |
| Enamine | EN300-228815-2.5g |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 2.5g |
$499.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-10g |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 10g |
¥27286.00 | 2024-07-28 | |
| Enamine | EN300-228815-0.5g |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 0.5g |
$286.0 | 2024-06-20 | |
| abcr | AB498665-250 mg |
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 250MG |
€176.40 | 2022-03-24 | ||
| Fluorochem | 026701-1g |
3-(2,4,6-Trichloro-phenoxymethyl)-benzohydrazide |
832737-82-3 | 1g |
£144.00 | 2022-03-01 | ||
| abcr | AB498665-5 g |
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 5g |
€519.80 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311195-100mg |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 100mg |
¥3194.00 | 2024-07-28 | |
| Enamine | EN300-228815-0.05g |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 0.05g |
$85.0 | 2024-06-20 | |
| Enamine | EN300-228815-5.0g |
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide |
832737-82-3 | 95% | 5.0g |
$720.0 | 2024-06-20 |
3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
832737-82-3 (3-(2,4,6-trichlorophenoxy)methylbenzohydrazide) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:832737-82-3)3-(2,4,6-trichlorophenoxy)methylbenzohydrazide

清らかである:99%/99%
はかる:1g/5g
価格 ($):191.0/555.0